molecular formula C11H13NO3 B8744800 Methyl 5-(cyclopropylmethoxy)picolinate

Methyl 5-(cyclopropylmethoxy)picolinate

Cat. No.: B8744800
M. Wt: 207.23 g/mol
InChI Key: ZMVHVRVNNCETTH-UHFFFAOYSA-N
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Description

Methyl 5-(cyclopropylmethoxy)picolinate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 5-position and a carboxylic acid methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(cyclopropylmethoxy)picolinate typically involves the following steps:

    Cyclopropylmethanol Protection: Cyclopropylmethanol is first protected using a suitable protecting group.

    Pyridine Derivative Formation: The protected cyclopropylmethanol is then reacted with a pyridine derivative to introduce the cyclopropylmethoxy group at the 5-position of the pyridine ring.

    Esterification: The carboxylic acid group at the 2-position of the pyridine ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyclopropylmethoxy)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-(cyclopropylmethoxy)picolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(cyclopropylmethoxy)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-(cyclopropylmethoxy)pyridine-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)10-5-4-9(6-12-10)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3

InChI Key

ZMVHVRVNNCETTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)OCC2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-hydroxy-pyridine-2-carboxylic acid methyl ester (2.0 g, 13.1 mmol) in N,N-dimethylformamide was treated with potassium carbonate (2.71 g, 19.6 mmol) and 1-bromomethyl-cyclopropane (1.6 ml, 15.7 mmol). The reaction mixture was stirred at 100° C. for 16 hours. For the workup, the reaction mixture was diluted with ethyl acetate, solid material was filtered, and the filtrate evaporated at reduced pressure. The residue was purified by chromatography on silica using a gradient of n-heptane and ethyl acetate=100/0 to 20/80 as the eluent to give the 5-cyclopropylmethoxy-pyridine-2-carboxylic acid methyl ester as a yellow liquid (1.69 g, 62% of theory). Mass (calculated) C11H13NO3 [207.228]; (found) [M+H]+=208.
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